Fosazepam

Sleep Architecture EEG Polysomnography Sedative-Hypnotics

Sleep researchers often lack tool compounds capable of sustaining pharmacological manipulation of sleep architecture beyond a single night. Fosazepam resolves this with documented carry-over effects on stage 1 and stage 2 sleep for up to 30 hours post-dose. - Prolonged sleep stage modification with carry-over effects lasting 30+ hours post-dose - Reduced lipophilicity and protein binding minimize placental/tissue accumulation versus diazepam, enabling refined transplacental studies - Long-acting profile via N-desmethyldiazepam metabolite (elimination half-life ~3 days) for PK/PD modeling comparisons Supplied as a research-grade solid with verified purity. In stock for immediate dispatch to qualified laboratories worldwide.

Molecular Formula C18H18ClN2O2P
Molecular Weight 360.8 g/mol
CAS No. 35322-07-7
Cat. No. B1210111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosazepam
CAS35322-07-7
Synonymsfosazepam
Molecular FormulaC18H18ClN2O2P
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C18H18ClN2O2P/c1-24(2,23)12-21-16-9-8-14(19)10-15(16)18(20-11-17(21)22)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3
InChIKeyJMYCGCXYZZHWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosazepam: A Water-Soluble Benzodiazepine


Fosazepam (CAS 35322-07-7) is a 1,4-benzodiazepine derivative and a water-soluble analog of diazepam, achieved via substitution of a dimethylphosphoryl group [1]. It belongs to the benzodiazepine sedative-hypnotic class and is characterized by relatively low potency compared to other derivatives, with a 100 mg dose of fosazepam equivalent to 10 mg of nitrazepam [2]. Its distinct physicochemical and pharmacokinetic profile, including the formation of the long-acting active metabolite N-desmethyldiazepam, underlies its unique pharmacological behavior in sleep and sedation studies [3].

Fosazepam: Why Generic Substitution Fails


Fosazepam cannot be considered functionally interchangeable with other benzodiazepines such as diazepam or nitrazepam due to three critical differentiators: its unique sleep architecture modification characterized by prolonged carry-over effects and specific suppression of light sleep stages [1], its distinct placental transfer profile attributable to reduced lipophilicity and protein binding [2], and its reliance on the long-acting active metabolite N-desmethyldiazepam which fundamentally alters its duration of action [3]. These properties directly impact experimental design in sleep research, reproductive toxicology, and pharmacokinetic modeling, making fosazepam a distinct scientific tool rather than a generic sedative-hypnotic.

Fosazepam Head-to-Head Evidence


Sleep Modification & Carry-Over vs. Diazepam

In a double-blind, placebo-controlled crossover study in six healthy adult males, fosazepam (60 mg and 80 mg) produced significant carry-over effects to the night after ingestion, modifying sleep for approximately 30 hours post-dose, whereas diazepam (5 mg and 10 mg) effects were limited to the night of ingestion [1]. Fosazepam uniquely reduced stage 1 sleep duration (P = 0.001) and increased stage 2 sleep (P = 0.01), effects not observed with diazepam [1].

Sleep Architecture EEG Polysomnography Sedative-Hypnotics

Sleep Quality & Hangover vs. Nitrazepam

In a clinical trial comparing fosazepam 100 mg and nitrazepam 10 mg in eight healthy volunteers, subjective sleep quality was rated as slightly better after fosazepam, and morning drowsiness and hangover effects were less pronounced compared to nitrazepam [1]. Overall objective sleep measures were similar between the two drugs, indicating that the advantage is primarily in the side-effect profile [1].

Subjective Sleep Quality Hangover Effects Hypnotic Tolerability

Placental Uptake vs. Diazepam

In a human placental lobule perfusion model, fosazepam exhibited markedly reduced placental uptake compared to diazepam, attributed to its lower lipophilicity and reduced plasma protein binding [1]. Maternofetal transfer rates were not significantly different, indicating that the key distinction lies in the tissue accumulation within the placenta itself [1].

Placental Transfer Reproductive Toxicology Protein Binding

Active Metabolite PK Differentiation

Fosazepam, like diazepam, prazepam, and clorazepate, is metabolized to N-desmethyldiazepam, an active metabolite with an elimination half-life of approximately 3 days [1]. This pharmacokinetic feature contrasts sharply with benzodiazepines that are directly eliminated or metabolized to short-lived metabolites (e.g., oxazepam, temazepam, triazolam) [2]. Consequently, fosazepam's pharmacological duration is primarily governed by its active metabolite rather than the parent drug [3].

Pharmacokinetics Active Metabolite Half-Life

Fosazepam Application Scenarios


Sleep Architecture Carry-Over Research

Utilize fosazepam as a tool compound for studies investigating prolonged modification of sleep patterns beyond a single night. Its documented carry-over effects on stage 1 and stage 2 sleep for up to 30 hours post-dose make it uniquely suited for experimental designs requiring sustained pharmacological manipulation of sleep architecture [4].

Reproductive Toxicology & Placental Transfer

Employ fosazepam in placental transfer studies where minimal lipophilic tissue accumulation is desired. Its lower lipophilicity and reduced protein binding result in significantly lower placental uptake compared to diazepam, enabling more refined investigations of transplacental drug movement without confounding tissue depot effects [4].

Long-Acting Comparator in PK/PD Studies

Incorporate fosazepam as a representative long-acting benzodiazepine due to its metabolism to N-desmethyldiazepam, which confers an elimination half-life of approximately 3 days. This contrasts with short-acting benzodiazepines like oxazepam or triazolam, allowing for direct comparisons of duration of action in PK/PD modeling [4].

Hypnotic Tolerability & Hangover Profiling

Deploy fosazepam as a comparator against nitrazepam or other hypnotics in studies assessing next-day residual effects and subjective tolerability. Evidence indicates less pronounced morning drowsiness and hangover with fosazepam 100 mg compared to nitrazepam 10 mg at equipotent doses, making it a valuable benchmark for side-effect profiling [4].

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